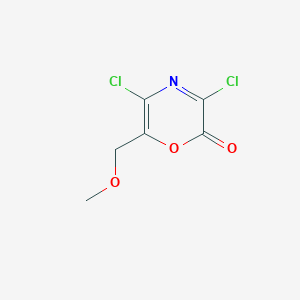
3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one is a heterocyclic compound that contains both chlorine and methoxymethyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one: Another chlorinated heterocyclic compound with different functional groups.
2-Methoxy-3,6-dichlorobenzoic acid: Contains similar chlorine and methoxy groups but differs in its overall structure
Uniqueness
3,5-Dichloro-6-(methoxymethyl)-1,4-oxazin-2-one is unique due to its oxazinone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
131916-16-0 |
|---|---|
Formule moléculaire |
C6H5Cl2NO3 |
Poids moléculaire |
210.01 g/mol |
Nom IUPAC |
3,5-dichloro-6-(methoxymethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO3/c1-11-2-3-4(7)9-5(8)6(10)12-3/h2H2,1H3 |
Clé InChI |
AUNBBPQEQZTVFP-UHFFFAOYSA-N |
SMILES |
COCC1=C(N=C(C(=O)O1)Cl)Cl |
SMILES canonique |
COCC1=C(N=C(C(=O)O1)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(methoxymethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















